

The Discovery and History of Azimilide Dihydrochloride: A Technical Overview

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Compound of Interest

Compound Name: Azimilide (Dihydrochloride)

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Abstract

Azimilide dihydrochloride, a Class III antiarrhythmic agent, emerged from the laboratories of Procter & Gamble Pharmaceuticals as a novel compound with a unique mechanism of action. [1][2] Unlike its predecessors, which primarily targeted the rapid component of the delayed rectifier potassium current (IKr), Azimilide was designed to block both the rapid (IKr) and slow (IKs) components. [2][3] This dual-channel blockade offered the potential for a more potent and sustained antiarrhythmic effect. This technical guide delves into the discovery, history, and core scientific principles of Azimilide dihydrochloride, presenting key data, experimental methodologies, and the logical progression of its development.

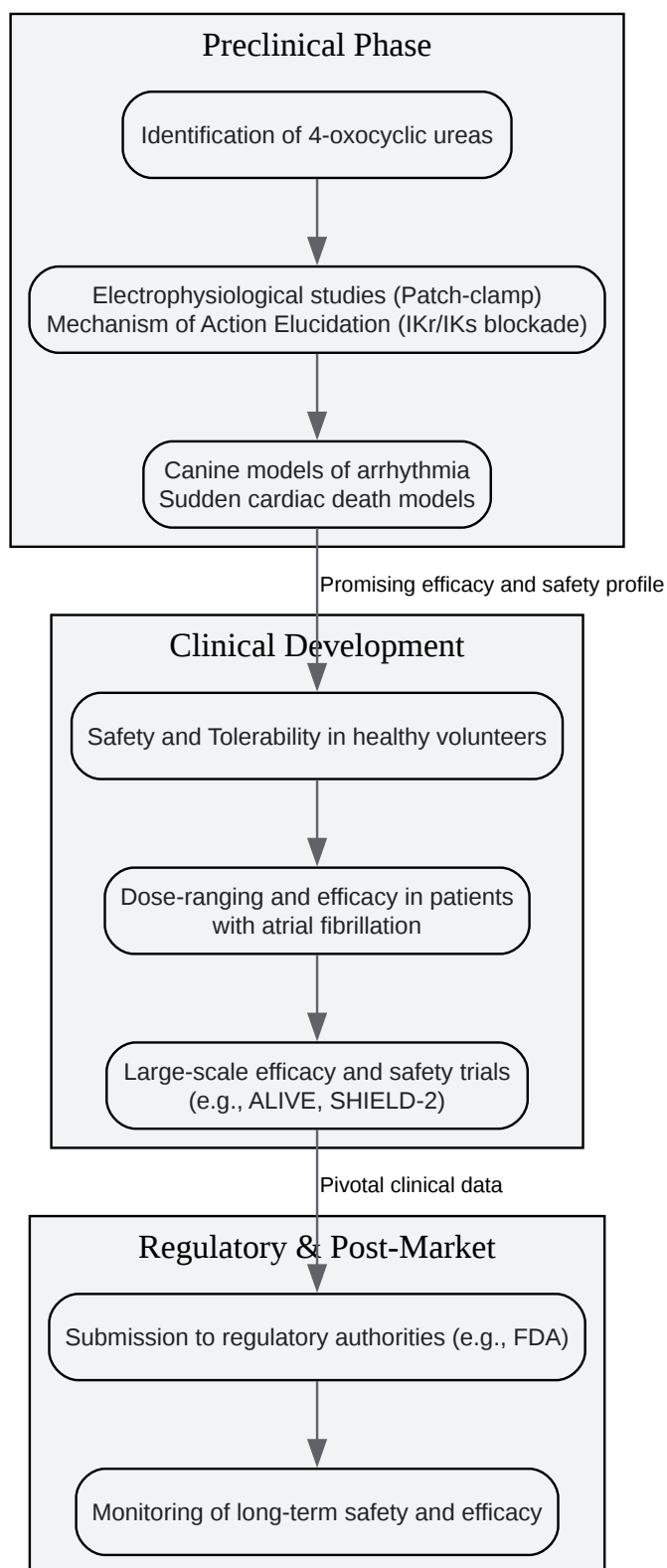
Discovery and Development

The development of Azimilide dihydrochloride was driven by the clinical need for safer and more effective treatments for cardiac arrhythmias, particularly atrial fibrillation and the prevention of sudden cardiac death following myocardial infarction. [2] Procter & Gamble's research program identified a class of 4-oxocyclic ureas with antiarrhythmic properties, leading to the synthesis and patenting of Azimilide, with U.S. Patent 5,462,940 being a cornerstone of its intellectual property. [4]

Later in its development, the license for Azimilide was acquired by Blue Ash Pharmaceuticals, a startup co-founded by former Procter & Gamble pharmaceutical veterans, with the aim of

continuing its development for patients with implantable cardioverter-defibrillators (ICDs).[5]

Logical Development Pathway



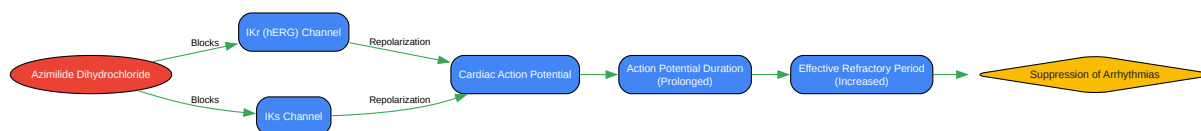
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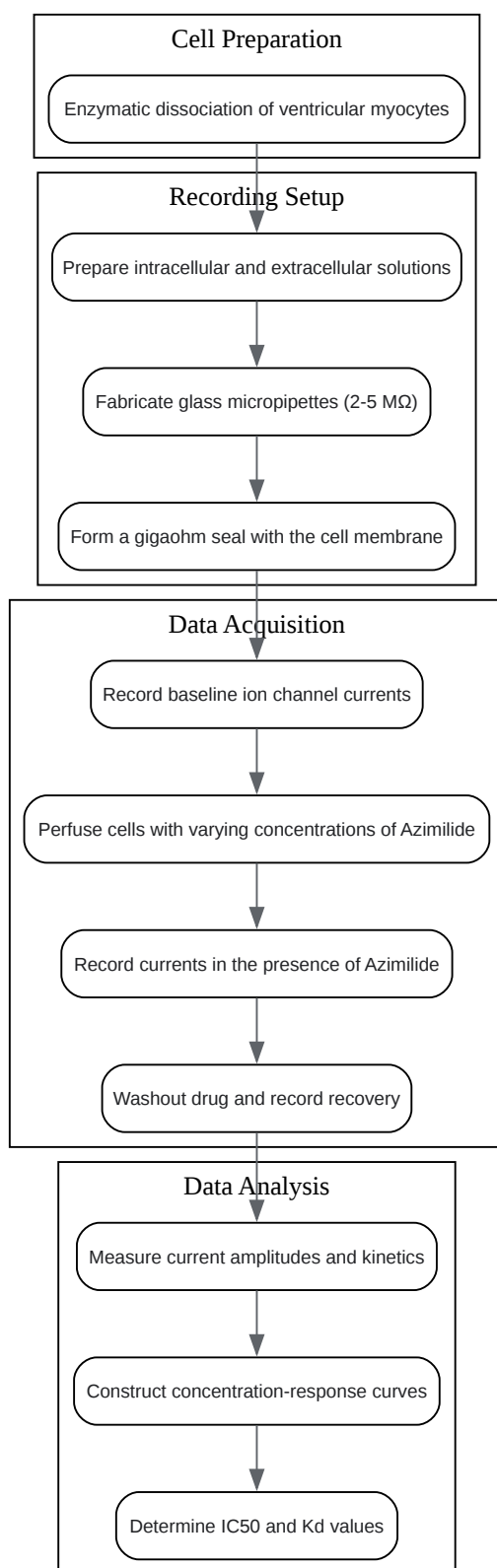
Caption: Logical progression of Azimilide's development.

Mechanism of Action: A Dual-Target Approach

Azimilide's primary mechanism of action is the blockade of both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac myocytes.^{[2][3]} This dual blockade prolongs the action potential duration and the effective refractory period of cardiac cells, thereby suppressing arrhythmias.^[6] At higher concentrations, Azimilide has also been shown to inhibit L-type calcium currents (ICa) and sodium currents (INa).^{[7][8]}

Signaling Pathway of Azimilide's Action





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